tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[[3-(trifluoromethyl)phenoxy]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3NO3/c1-17(2,3)25-16(23)22-9-7-13(8-10-22)12-24-15-6-4-5-14(11-15)18(19,20)21/h4-6,11,13H,7-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJESRANHCPWDHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647924 | |
| Record name | tert-Butyl 4-{[3-(trifluoromethyl)phenoxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954229-23-3 | |
| Record name | tert-Butyl 4-{[3-(trifluoromethyl)phenoxy]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Data Table: Reaction Parameters
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Activation | DIAD, PPh₃, THF | 0–10°C, inert atmosphere | Reactive intermediate formed |
| Coupling | Methyl 4-hydroxy-3-(trifluoromethyl)benzoate | Sonication at 40°C | Coupled product |
| Purification | EtOAc, Na₂SO₄ | Column chromatography (EtOAc/Hexane) | Purified compound |
Notes on Related Compounds
Similar synthetic routes for tert-butyl-protected piperidine derivatives have been reported in literature for structurally related compounds. These methods often employ palladium catalysts or boron-based coupling agents for enhanced reactivity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperidine Nitrogen
The Boc-protected piperidine nitrogen undergoes deprotection under acidic conditions to generate a secondary amine intermediate, which can participate in further reactions.
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Boc Deprotection | HCl in dioxane (4M, 2h, 25°C) | 4-((3-(Trifluoromethyl)phenoxy)methyl)piperidine |
| Alkylation | CH₃I, K₂CO₃, DMF, 12h, 60°C | N-Methyl-4-((3-(trifluoromethyl)phenoxy)methyl)piperidine |
Key Findings :
- Boc deprotection is quantitative under strong acidic conditions (e.g., HCl or TFA) .
- Alkylation proceeds efficiently due to the steric accessibility of the piperidine nitrogen .
Ester Hydrolysis of the Carbamate Group
The tert-butyl carbamate group is susceptible to hydrolysis under basic or acidic conditions, yielding piperidine derivatives.
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Acidic Hydrolysis | H₂SO₄ (1M), reflux, 6h | 4-((3-(Trifluoromethyl)phenoxy)methyl)piperidine sulfate |
| Basic Hydrolysis | NaOH (2M), EtOH, 4h, 70°C | Sodium 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate |
Key Findings :
- Hydrolysis rates depend on pH: Acidic conditions favor carbamate cleavage, while basic conditions yield carboxylate salts .
Functionalization of the Trifluoromethylphenoxy Moiety
The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the para-position of the phenoxy ring.
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 4-((4-Nitro-3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C, 3h | 4-((4-Bromo-3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate |
Key Findings :
- Nitration occurs exclusively at the para-position due to the meta-directing effect of the trifluoromethyl group .
- Bromination yields a monosubstituted product with >90% regioselectivity .
Oxidation and Reduction Reactions
The methylene bridge (-CH₂-) between the piperidine and phenoxy groups can undergo oxidation or reduction.
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Oxidation (KMnO₄) | KMnO₄, H₂O, 80°C, 5h | 4-((3-(Trifluoromethyl)phenoxy)carbonyl)piperidine-1-carboxylate |
| Reduction (LiAlH₄) | LiAlH₄, THF, 0°C→25°C, 3h | 4-((3-(Trifluoromethyl)phenoxy)methyl)piperidine |
Key Findings :
- Oxidation converts the methylene group to a ketone, confirmed by IR (C=O stretch at 1710 cm⁻¹) .
- Reduction removes the Boc group and reduces the ester to an alcohol .
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed cross-coupling reactions.
| Reaction Type | Conditions | Major Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C | 4-((4-Biphenyl-3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate |
Key Findings :
Stability Under Thermal and Photolytic Conditions
| Condition | Observation |
|---|---|
| Thermal (100°C, 24h) | No decomposition (HPLC purity >98%) |
| UV Light (254 nm, 48h) | Partial cleavage of Boc group (≈20% degradation) |
Key Findings :
Comparative Reactivity with Structural Analogs
| Compound | Reactivity with LiAlH₄ | Nitration Yield |
|---|---|---|
| tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate | Full Boc removal | 92% |
| tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | Partial reduction | 78% |
| N-Boc-piperidin-4-ylmethoxybenzotrifluoride | No reaction under same conditions | 65% |
Key Findings :
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. The trifluoromethyl group is known to influence the binding affinity and selectivity of compounds towards proteins and enzymes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry
Industrially, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it a valuable building block for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding to proteins and enzymes, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Lipophilicity: The target compound’s -CF₃ and ether groups enhance lipophilicity compared to amino-substituted analogs (e.g., ), which may exhibit higher solubility in polar solvents.
- Thermal Stability : Analogs with solid states (e.g., ) suggest higher crystallinity, whereas liquid analogs (e.g., ) may have lower melting points due to flexible substituents.
Analytical Characterization
Functional Implications
- Steric Hindrance: Phenoxymethyl groups (target) introduce less steric bulk compared to direct aryl () or imidazolyl () substitutions.
Biological Activity
tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate, with the molecular formula CHFNO and a molecular weight of 359.4 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with trifluoromethylated phenolic compounds. The process generally yields a high purity product suitable for further biological testing .
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research has shown that derivatives containing trifluoromethyl groups can exhibit enhanced biological activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against multiple cancer cell lines. In vitro studies have reported IC values indicating significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon adenocarcinoma), and others .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.6 |
| Caco-2 | 12.4 |
| 3T3-L1 (mouse embryo) | 20.8 |
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific protein targets related to cell proliferation and apoptosis pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity .
Case Study 1: Antitumor Efficacy
A study published in Nature Reviews Drug Discovery examined a series of compounds related to this compound. It was found that these compounds exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of protein-tyrosine phosphatases by derivatives of this compound. The results indicated that certain analogs could inhibit PTP1B, an important target in diabetes and obesity treatment, with promising selectivity profiles .
Q & A
Basic Questions
Q. What are the standard synthetic routes for synthesizing tert-butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate, and what purification methods are recommended?
- Synthetic Routes :
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the piperidine core may be functionalized by reacting with 3-(trifluoromethyl)phenol derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .
- A tert-butyl carbamate-protected piperidine intermediate is typically used, followed by deprotection under acidic conditions (e.g., HCl in dioxane) to generate the free amine, which is then coupled with the phenoxy moiety .
- Purification Methods :
- Silica gel column chromatography is widely employed, using gradients of ethyl acetate/hexane or dichloromethane/methanol for elution .
- Recrystallization from ethanol or acetonitrile may improve purity for crystalline intermediates .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if handling powders .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste. Avoid water jets to prevent dispersion .
- Fire Hazards : Use CO₂ or dry chemical extinguishers. Toxic fumes (e.g., HF, CO) may form during combustion; firefighters should use self-contained breathing apparatus .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the formation of the ether linkage in this compound?
- Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) or copper(I) iodide for coupling reactions. For Mitsunobu reactions, optimize equivalents of triphenylphosphine and azodicarboxylate .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity. Microwave-assisted synthesis at 80–100°C can reduce reaction time .
- By-Product Mitigation : Monitor reaction progress via TLC or HPLC. Quench excess reagents with scavengers (e.g., polymer-bound triphenylphosphine) .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperidine ring conformation, tert-butyl group (δ ~1.4 ppm), and trifluoromethylphenoxy signals (δ ~7.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., C₁₈H₂₃F₃NO₃: calculated [M+H]⁺ = 378.1632) .
- Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities (<1% area) .
- X-ray Crystallography : For crystalline derivatives, determine absolute configuration and packing efficiency .
Q. How can researchers address solubility challenges in biological assays involving this compound?
- Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
